2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Quality Control Procurement Specification Suzuki-Miyaura Coupling

Unprotected phenolic boronates often suffer from O-arylation and protodeboronation under Suzuki conditions, compromising yield and purity. The PMB-protected pinacol boronate eliminates these side reactions while enabling orthogonal deprotection with DDQ or CAN. • Stable at room temperature, compatible with automated synthesis platforms • ≥97% purity minimizes by-products in API intermediate synthesis • Enables systematic SAR exploration of meta-hydroxyaryl biaryl vectors without additional protection steps

Molecular Formula C20H25BO4
Molecular Weight 340.2 g/mol
Cat. No. B8246135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC20H25BO4
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)OC
InChIInChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-7-6-8-18(13-16)23-14-15-9-11-17(22-5)12-10-15/h6-13H,14H2,1-5H3
InChIKeyKDLBLUSIEHSCPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMB-Protected m-Hydroxyphenyl Pinacol Boronate Ester – Specifications


2-(3-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1185428-46-9) is an aryl pinacol boronate ester that carries a para-methoxybenzyl (PMB)-protected meta-hydroxyphenyl group . This building block belongs to the widely utilized class of dioxaborolane-protected boronic acids, which serve as bench-stable, crystalline partners for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions . The PMB ether simultaneously masks the phenolic –OH functionality during coupling steps and provides a predictable deprotection handle (oxidative or acidic cleavage) for late-stage unmasking of the phenol .

PMB-protected aryl pinacol boronate for Suzuki-Miyaura cross-coupling with orthogonal phenol unmasking strategy
Meta-substituted oxy-PMB unit directs electronic and steric profile distinct from para-regioisomers
Bench-stable, crystalline building block compatible with automated dispensing and parallel synthesis workflows

Why Unprotected/Regioisomeric Boronates Cannot Substitute PMB-Protected Boronate


The PMB protection strategy fundamentally alters the reactivity profile relative to the free phenol. The unprotected 3-hydroxyphenyl pinacol boronate (CAS 214360-76-6) is susceptible to competing O-arylation, protodeboronation, and undesirable oxidation side-reactions under standard Suzuki conditions, which can erode yield and complicate purification . Conversely, the para-methoxybenzyl ether in the target compound suppresses these pathways while preserving the boronate ester for cross-coupling. The meta-substitution pattern of the oxy-PMB unit directs electrophilic aromatic substitution and influences the electronic character of the aryl ring in ways that the para-regioisomer (CAS 1813554-34-5) or the benzyl-protected analogue (CAS 1005010-03-6) do not replicate . Direct substitution with a different protecting group (e.g., methyl ether, benzyl ether) or a regioisomer introduces uncontrolled variables in coupling yield, orthogonality of deprotection, and downstream functional-group compatibility .

Unprotected phenol boronate
Free 3-hydroxyphenyl pinacol boronate may undergo competing O-arylation, protodeboronation, and oxidation, reducing coupling efficiency and complicating purification.
Para-regioisomer
The para-substituted analogue alters electronic and steric properties; its coupling selectivity and subsequent deprotection profile may not replicate meta-substituted behavior.
Benzyl or methyl ether analogue
Different protecting groups shift orthogonality and solubility; benzyl ether lacks the electron-donating para-methoxy group, potentially affecting reaction kinetics and thermal stability.

Quantitative Differentiation: PMB-Protected Boronate vs. Alternatives


Purity Benchmarking vs. Regioisomeric Boronate

The target compound is commercially supplied at a minimum purity of ≥97% (HPLC), as verified by ChemScene . In contrast, the closely related regioisomer 2-(4-((3-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1813554-34-5) is commonly listed at a lower typical purity of ≥95% . The ≥2-percentage-point purity differential reduces the burden of by-product formation in stoichiometric cross-coupling reactions and simplifies post-reaction chromatographic purification.

Purity vs. regioisomer
Reported, supplier QC
≥97% (HPLC) CAS 1185428-46-9
≥95% CAS 1813554-34-5
Absolute difference ≥2%
Higher purity specification may support improved coupling stoichiometry and reduced by-product formation
Supplier QC data; no independent head-to-head re-analysis
Quality Control Procurement Specification Suzuki-Miyaura Coupling

Boiling Point & Density vs. Benzyl-Protected Analog

The target compound exhibits a predicted boiling point of 468.5 ± 30.0 °C at 760 mmHg and a density of 1.10 ± 0.1 g/cm³ . The benzyl-protected analogue 2-(3-(benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1005010-03-6) shares the same molecular formula (C20H25BO4) and molecular weight (340.22 g/mol) , but the replacement of the electron-donating para-methoxy group with a simple benzyl group results in a lower predicted boiling point (~430–450 °C) and altered solubility profile. The precise boiling-point differential grants the target compound a broader liquid-handling window during high-temperature coupling reactions.

Boiling point & density
Class-level inference
BP 468.5±30°C, density 1.10±0.1 g/cm³ (predicted)
vs. benzyl analog ~430-450°C, ~1.08 g/cm³
Predicted thermal tolerance may widen processing window during high-temperature solvent removal
Predicted data; not experimentally determined side-by-side
Physicochemical Characterization Handling Storage

Storage Stability: Ambient vs. Cold-Chain for Free Phenol

The target compound is shipped and stored at ambient room temperature (RT) without special cold-chain requirements . The unprotected 3-hydroxyphenyl pinacol boronate (CAS 214360-76-6) requires refrigerated storage (+4 °C) to prevent oxidative degradation and protodeboronation . This logistical distinction eliminates the need for refrigerated shipping, reduces energy costs for long-term storage, and simplifies inventory management in commercial compound libraries and high-throughput screening facilities.

Storage stability
Reported, supplier rec.
Ambient room temp (RT)
+4°C (refrigerated) for free phenol analog
~15-20°C temperature advantage
Room-temperature storage may simplify logistics and reduce cold-chain dependency
Based on supplier storage recommendations; not independently verified stability studies
Storage Stability Supply Chain Logistics

Application Scenarios for PMB-Protected Boronate


Late-Stage Functionalization: Orthogonal Phenol Unmasking

Medicinal chemistry campaigns that install a meta-hydroxyaryl motif via Suzuki–Miyaura coupling benefit from the PMB-protected pinacol boronate because the PMB group remains intact during the palladium-catalyzed step and can be cleaved orthogonally with DDQ or CAN without affecting acid- or base-sensitive functionality elsewhere in the molecule . The ≥97% purity minimizes by-products that would otherwise complicate the final deprotection and HPLC purification of the active pharmaceutical ingredient intermediate.

Parallel Library Synthesis for SAR Studies

The room-temperature storage stability of the target compound makes it compatible with automated liquid-handling and solid-dispensing platforms used in high-throughput parallel synthesis. The meta-substitution pattern of the oxy-PMB unit enables systematic exploration of biaryl SAR vectors that regioisomeric (para) or unprotected phenolic boronates cannot provide without additional protection/deprotection steps .

Process Scale-Up: Thermal Stability & Purity

The predicted boiling point of 468.5 °C offers a significantly wider thermal operating window than the benzyl-protected analogue, permitting higher-temperature solvent distillation following Suzuki coupling without risking thermal decomposition of the boronate ester. The ≥2% purity advantage over the para-regioisomer reduces the formation of difficult-to-remove impurities that can accumulate during multi-kilogram batch processing.

Chemical Biology Probes: Traceless Phenol Release

For the preparation of activity-based probes or PROTAC linkers where a free phenol is ultimately required for bioconjugation, the PMB ether strategy ensures the phenol remains fully masked during all C–C bond-forming steps and is released only at the final stage under mild oxidative conditions . The absence of a cold-chain requirement simplifies the logistics of distributing the precursor building block to multiple collaborating laboratories.

Application
Selection Property
Validation Focus
Late-stage phenol unmasking
Orthogonal PMB protection stability
Deprotection compatibility under oxidative/acidic conditions
Parallel library synthesis
Room-temperature stability and meta-substitution pattern
Automated dispensing suitability and regioisomeric purity review
Process scale-up
High predicted thermal tolerance and purity specification
Thermal specification review and impurity profiling
Chemical biology probes
Traceless phenol release strategy
Late-stage deprotection efficiency without backbone modification
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